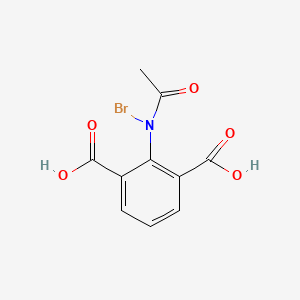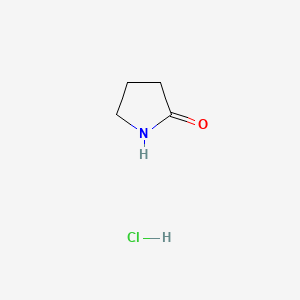
2-Pyrrolidinone, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone is the simplest γ-lactam, which can be used as an organic solvent and is an important organic intermediate . It is a colorless liquid at room temperature and can be miscible with water and most organic solvents .
Synthesis Analysis
2-Pyrrolidinone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . There are also selective synthesis methods of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines . Another method involves the use of reagents and conditions such as LiHMDS, THF, CH3I, NaOH in MeOH/H2O, and others .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinone consists of a 5-membered lactam . The FT-IR spectra of the hydrogen bonding lactam 2-pyrrolidinone in CCl4 was studied .Chemical Reactions Analysis
In an aqueous strong acid or base solution, 2-pyrrolidone is hydrolyzed to form 4-aminobutyric acid. In the presence of a base, 2-pyrrolidone can be ring-opened and polymerized to form polypyrrolidone . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
2-Pyrrolidinone is a colorless liquid that is miscible with water and most common organic solvents . It has a molar mass of 85.106 g·mol−1, a density of 1.116 g/cm3, a melting point of 25 °C, and a boiling point of 245 °C .作用機序
Safety and Hazards
2-Pyrrolidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and may damage fertility or the unborn child . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist .
将来の方向性
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
特性
CAS番号 |
63886-26-0 |
|---|---|
製品名 |
2-Pyrrolidinone, hydrochloride |
分子式 |
C4H8ClNO |
分子量 |
121.56 g/mol |
IUPAC名 |
pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H7NO.ClH/c6-4-2-1-3-5-4;/h1-3H2,(H,5,6);1H |
InChIキー |
RASPWLYDBYZRCR-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC1.Cl |
正規SMILES |
C1CC(=O)NC1.Cl |
その他のCAS番号 |
63886-26-0 |
関連するCAS |
616-45-5 (Parent) |
同義語 |
2-pyrrolidinone 2-pyrrolidone 2-pyrrolidone, (18)O-labeled 2-pyrrolidone, 5-(14)C-labeled 2-pyrrolidone, aluminum salt 2-pyrrolidone, cerium salt 2-pyrrolidone, hydrobromide 2-pyrrolidone, hydrochloride 2-pyrrolidone, hydrotribromide 2-pyrrolidone, lithium salt 2-pyrrolidone, potassium salt 2-pyrrolidone, rubidium salt 2-pyrrolidone, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




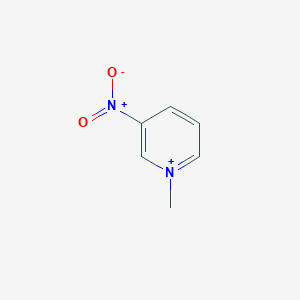
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)
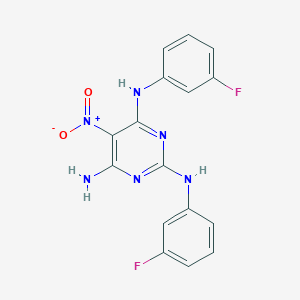

![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)
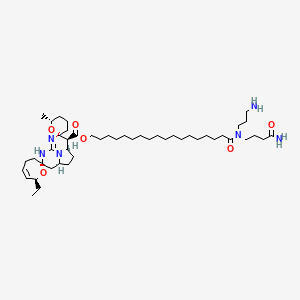
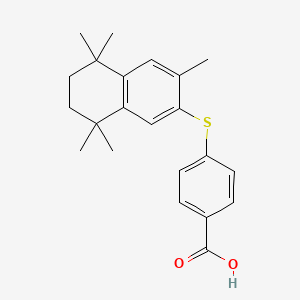
![(9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1226691.png)
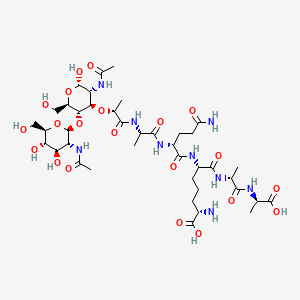

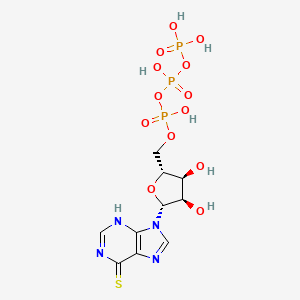
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
